REACTION_SMILES
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[CH2:29]([Cl:30])[Cl:31].[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[Cl:18][c:19]1[cH:20][cH:21][cH:22][c:23]([NH2:28])[c:24]1[C:25](=[O:26])[OH:27].[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[Cl:7])[cH:8][cH:9][cH:10]1>>[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH:28][c:23]2[cH:22][cH:21][cH:20][c:19]([Cl:18])[c:24]2[C:25](=[O:26])[OH:27])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Cl)c1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cccc(F)c1
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Name
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Type
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product
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Smiles
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O=C(Nc1cccc(Cl)c1C(=O)O)c1cccc(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |